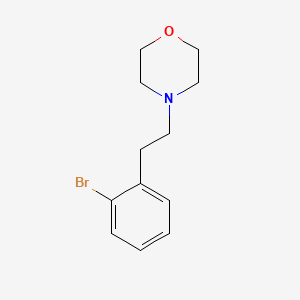

4-(2-Bromophenethyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(2-bromophenyl)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-12-4-2-1-3-11(12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEDFPYNVMHMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-(2-Bromophenethyl)morpholine" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Bromophenethyl)morpholine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of this compound, a valuable chemical intermediate. The document details the strategic approach to its synthesis via nucleophilic substitution, including a step-by-step experimental protocol with justifications for methodological choices. Furthermore, it outlines a complete characterization framework, utilizing modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to verify the structural integrity and purity of the synthesized compound. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a practical and scientifically grounded resource for the preparation and validation of this and related molecular scaffolds.

Introduction and Strategic Rationale

N-substituted morpholines are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals. The morpholine moiety often imparts desirable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles. The title compound, this compound, incorporates this privileged scaffold and features a bromophenethyl group. The bromine atom serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a valuable precursor in the synthesis of a diverse range of target molecules for drug discovery.

The synthesis described herein is predicated on a classic SN2 mechanism, a cornerstone of organic synthesis. This approach was selected for its reliability, high yield potential, and operational simplicity. The secondary amine of the morpholine ring acts as a potent nucleophile, displacing the bromide from 1-bromo-2-(2-bromoethyl)benzene.

Synthesis of this compound

The primary synthetic route involves the direct N-alkylation of morpholine with 1-bromo-2-(2-bromoethyl)benzene. This reaction is facilitated by a non-nucleophilic base in a polar aprotic solvent to ensure optimal conditions for a bimolecular nucleophilic substitution.

Reaction Scheme and Mechanism

The reaction proceeds via a classical SN2 pathway. The nitrogen atom of morpholine attacks the electrophilic carbon atom bearing the bromo group on the ethyl chain of 1-bromo-2-(2-bromoethyl)benzene. This concerted step results in the formation of a new C-N bond and the displacement of the bromide ion. Anhydrous potassium carbonate is employed as a mild inorganic base to neutralize the hydrobromic acid (HBr) generated in situ, thereby preventing the protonation of the morpholine starting material and driving the reaction to completion.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale.

Materials:

-

1-bromo-2-(2-bromoethyl)benzene (10.0 mmol, 2.64 g)

-

Morpholine (12.0 mmol, 1.05 mL, 1.05 g)[1]

-

Anhydrous Potassium Carbonate (K₂CO₃) (20.0 mmol, 2.76 g)[1]

-

Anhydrous Acetonitrile (50 mL)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

Equipment:

-

100 mL Round-bottom flask

-

Magnetic stir bar and stir plate with heating

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20.0 mmol). Add anhydrous acetonitrile (50 mL), followed by morpholine (1.05 mL, 12.0 mmol). Stir the resulting suspension at room temperature for 10 minutes to ensure homogeneity.

-

Rationale: Acetonitrile is a polar aprotic solvent, ideal for SN2 reactions as it solvates the cation of the base but does not strongly solvate the nucleophile, preserving its reactivity. K₂CO₃ is a cost-effective and moderately strong base, sufficient to neutralize the HBr byproduct without causing unwanted side reactions.

-

-

Addition of Electrophile: Add 1-bromo-2-(2-bromoethyl)benzene (2.64 g, 10.0 mmol) to the reaction mixture.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.[1]

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-6 hours.[1]

-

Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product, confirming when the reaction has reached completion.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the inorganic salts (K₂CO₃, KBr, KHCO₃) and wash the solid residue with fresh acetonitrile (2 x 10 mL).[1]

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. Brine is used to reduce the solubility of organic material in the aqueous phase, aiding in a cleaner separation.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure this compound.

-

Rationale: Column chromatography is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high-purity final product suitable for further use and characterization.

-

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following spectroscopic methods are standard for this purpose.

| Technique | Expected Observations and Interpretation |

| 1H NMR | Aromatic Protons: Multiplets in the range of δ 7.1-7.6 ppm (4H). The ortho-bromo substitution pattern will create a complex splitting pattern. Phenethyl Protons (-CH₂-CH₂-): Two distinct triplets, each integrating to 2H, likely in the δ 2.6-3.0 ppm range. Morpholine Protons (-O-CH₂- & -N-CH₂-): Two distinct triplets, each integrating to 4H. The protons adjacent to the oxygen (-O-CH₂-) are expected around δ 3.7 ppm, while the protons adjacent to the nitrogen (-N-CH₂-) will be further upfield, around δ 2.5 ppm.[2] |

| 13C NMR | Aromatic Carbons: Six signals expected in the δ 120-140 ppm region. The carbon bearing the bromine atom (C-Br) will be shifted upfield compared to the others. Phenethyl Carbons: Two signals for the aliphatic chain, expected in the δ 30-60 ppm range. Morpholine Carbons: Two signals; C-O carbons around δ 67 ppm and C-N carbons around δ 54 ppm. |

| Mass Spec. (EI-MS) | Molecular Ion (M+): A characteristic pair of peaks of nearly equal intensity for the molecular ion due to the natural abundance of bromine isotopes (79Br and 81Br). For C₁₂H₁₆BrNO, the expected peaks would be at m/z 270.04 and 272.04.[3] Key Fragments: A prominent fragment corresponding to the loss of the bromophenyl group or cleavage at the benzylic position. The morpholinomethyl cation at m/z 100 is a likely and often strong signal. |

| IR Spectroscopy | C-H (Aromatic): Stretches above 3000 cm⁻¹. C-H (Aliphatic): Stretches just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). C-O-C (Ether): A strong, characteristic stretch in the fingerprint region, typically around 1115 cm⁻¹.[4] C-Br: A weak to medium absorption in the lower frequency region of the fingerprint (approx. 500-600 cm⁻¹). |

Safety, Handling, and Storage

-

Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. The reactants, particularly alkyl halides, may be irritating and harmful.[5][6]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store the final compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This guide outlines a reliable and well-grounded protocol for the synthesis of this compound via nucleophilic substitution. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism. The detailed characterization data provides a benchmark for researchers to validate the successful synthesis and purity of the final product. This molecule stands as a versatile intermediate, primed for further functionalization in the pursuit of novel chemical entities for scientific research and drug development.

References

-

PubChem. "4-(2-Bromophenyl)morpholine | C10H12BrNO | CID 5325729." National Center for Biotechnology Information. Accessed January 18, 2026. [Link]

-

PubChem. "4-(2-Bromoethyl)morpholine hydrobromide | C6H13Br2NO | CID 21509544." National Center for Biotechnology Information. Accessed January 18, 2026. [Link]

-

Organic Syntheses. "3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene." Organic Syntheses. Accessed January 18, 2026. [Link]

- Rehman, A., et al. "Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives." Pakistan Journal of Chemistry, 2016.

-

PubChemLite. "4-(4-bromophenethyl)morpholine (C12H16BrNO)." PubChemLite. Accessed January 18, 2026. [Link]

-

Biological Magnetic Resonance Bank. "bmse000154 4-(2-Aminoethyl)morpholine at BMRB." BMRB. Accessed January 18, 2026. [Link]

- Journot, G., et al. "Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides." Journal of the American Chemical Society, 2023.

- D'Arienzo, L., et al. "One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride." ChemRxiv, 2023.

- Google Patents. "EP1721889A1 - Process for the preparation of phenethylamine derivatives.

-

PubMed. "Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples." National Library of Medicine. Accessed January 18, 2026. [Link]

-

ResearchGate. "Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O." ResearchGate. Accessed January 18, 2026. [Link]

-

Organic Chemistry Portal. "Morpholine synthesis." Organic Chemistry Portal. Accessed January 18, 2026. [Link]

-

Moser, Arvin. "Recognizing the NMR pattern for morpholine." ACD/Labs. May 6, 2008. [Link]

-

National Institute of Standards and Technology. "Morpholine - Mass spectrum (electron ionization)." NIST WebBook. Accessed January 18, 2026. [Link]

-

The Doyle Group. "Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides." Princeton University. December 30, 2022. [Link]

- Google Patents. "US4647663A - Synthesis of morpholine.

-

National Institute of Standards and Technology. "Morpholine, 4-methyl- - IR Spectrum." NIST WebBook. Accessed January 18, 2026. [Link]

-

National Institute of Standards and Technology. "Morpholine - IR Spectrum." NIST WebBook. Accessed January 18, 2026. [Link]

-

SpectraBase. "4-(2-Aminoethyl)morpholine - Optional[ATR-IR] - Spectrum." Wiley. Accessed January 18, 2026. [Link]

-

SpectraBase. "4-(2-Aminoethyl)morpholine - Optional[Vapor Phase IR] - Spectrum." Wiley. Accessed January 18, 2026. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. PubChemLite - 4-(4-bromophenethyl)morpholine (C12H16BrNO) [pubchemlite.lcsb.uni.lu]

- 4. Morpholine [webbook.nist.gov]

- 5. 4-(2-Bromoethyl)morpholine | 89583-07-3 [sigmaaldrich.com]

- 6. 4-(2-Bromoethyl)morpholine hydrobromide | 42802-94-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Bromophenethyl)morpholine

Introduction: Unveiling a Niche Morpholine Derivative

4-(2-Bromophenethyl)morpholine is a substituted morpholine derivative with potential applications in medicinal chemistry and materials science. The morpholine scaffold is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The introduction of a 2-bromophenethyl group offers a reactive handle for further chemical modifications, making it a potentially valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, offering insights for researchers and developers working with this and related compounds. Due to its limited commercial availability, this document relies on in-silico predictions and comparative analysis with its isomers.

Molecular Structure and Identification

The foundational step in understanding a compound's behavior is to define its molecular structure and key identifiers.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₂H₁₆BrNO | - |

| Molecular Weight | 270.17 g/mol | [1] |

| Canonical SMILES | C1COCCN1CCC2=CC=CC=C2Br | - |

| CAS Number | Not readily available | - |

It is crucial to note the absence of a readily available CAS number for the ortho (2-bromo) isomer, suggesting it is a less common research chemical compared to its meta (3-bromo, CAS: 364793-86-2) and para (4-bromo) isomers.

Figure 1: 2D structure of this compound.

Predicted Physicochemical Properties

In the absence of experimental data, computational modeling provides valuable estimates of a compound's physicochemical profile. The following table summarizes the predicted properties for this compound and provides a comparison with its 3- and 4-isomers where data is available.

| Property | This compound (Predicted) | 4-(3-Bromophenethyl)morpholine | 4-(4-Bromophenethyl)morpholine |

| Molecular Weight ( g/mol ) | 270.17 | 270.17[1] | 270.17 |

| LogP | ~2.3-2.8 | 2.32[1] | Not Available |

| Topological Polar Surface Area (TPSA) (Ų) | 12.47 | 12.47[1] | Not Available |

| Hydrogen Bond Acceptors | 2 | 2[1] | Not Available |

| Hydrogen Bond Donors | 0 | 0[1] | Not Available |

| Rotatable Bonds | 3 | 3[1] | Not Available |

| pKa (most basic) | ~7.5-8.5 | Not Available | Not Available |

Interpretation of Predicted Properties:

-

Lipophilicity (LogP): The predicted LogP value suggests that this compound is a moderately lipophilic compound. This characteristic is crucial for its ability to cross cell membranes, a key factor in drug bioavailability. The position of the bromine atom is expected to have a minor influence on the overall lipophilicity compared to its isomers.

-

Polar Surface Area (TPSA): The TPSA is identical for all isomers, as it is determined by the morpholine ring's oxygen and nitrogen atoms. A low TPSA value is generally associated with good cell permeability.

-

Hydrogen Bonding: The absence of hydrogen bond donors and the presence of two acceptors (the nitrogen and oxygen atoms of the morpholine ring) will govern its interactions with biological targets and its solubility in protic solvents.

-

pKa: The morpholine nitrogen is basic, and its predicted pKa suggests that at physiological pH (7.4), a significant portion of the molecules will be protonated. This has profound implications for its solubility, receptor binding, and potential for salt formation.

Experimental Protocols for Physicochemical Property Determination

While experimental data for this compound is not currently available, the following are standard, validated protocols that would be employed for its characterization.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method remains the gold standard for LogP determination.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1-octanol).

-

Partitioning: In a separatory funnel, mix a known volume of the 1-octanol stock solution with a known volume of water.

-

Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the 1-octanol and water phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Figure 2: Workflow for LogP Determination.

Protocol 2: Determination of Aqueous Solubility

The thermodynamic (shake-flask) or kinetic (turbidimetric) methods can be used.

Methodology (Thermodynamic):

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to remove undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase by HPLC-UV or a similar quantitative method.

Protocol 3: Determination of pKa

Potentiometric titration or UV-spectrophotometry are common methods.

Methodology (Potentiometric Titration):

-

Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Synthesis and Structural Elucidation

A plausible synthetic route to this compound would involve the nucleophilic substitution of 1-bromo-2-(2-bromoethyl)benzene with morpholine.

Figure 3: Proposed Synthetic Pathway.

Characterization of the synthesized product would involve a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion and Future Directions

This compound represents a potentially useful, yet under-explored, chemical entity. This guide has provided a comprehensive overview of its predicted physicochemical properties, which are essential for guiding its application in research and development. The moderate lipophilicity, low polar surface area, and basic nature of the morpholine nitrogen suggest that this compound may possess favorable drug-like properties.

Future experimental work should focus on the definitive synthesis and characterization of this compound to validate these computational predictions. A thorough investigation of its reactivity, particularly in cross-coupling reactions, would further establish its utility as a synthetic intermediate. For drug development professionals, a detailed ADME (Absorption, Distribution, Metabolism, and Excretion) profiling would be a critical next step.

References

-

PubChem. 4-(2-Bromophenyl)morpholine. [Link]

Sources

A Technical Guide to 4-(2-Bromo-2-phenylethyl)morpholine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-bromo-2-phenylethyl)morpholine, a substituted phenethylamine derivative incorporating the morpholine heterocycle. While specific experimental data for this exact molecule is not widely available in public literature, this document outlines its chemical identity, plausible synthetic routes based on established organic chemistry principles, and its potential applications in drug discovery, inferred from the extensive research on analogous compounds.

Chemical Identity and Nomenclature

-

Systematic IUPAC Name: 4-(2-bromo-2-phenylethyl)morpholine

-

Chemical Formula: C₁₂H₁₆BrNO

-

Molecular Weight: 270.17 g/mol

-

CAS Number: Not assigned or readily available in public databases. The absence of a CAS number suggests that this compound is not a common commercial product and may represent a novel chemical entity for research purposes.

Chemical Structure:

Caption: 2D structure of 4-(2-bromo-2-phenylethyl)morpholine.

Plausible Synthetic Pathways

Two primary retrosynthetic disconnections are logical for the preparation of 4-(2-bromo-2-phenylethyl)morpholine. Both routes utilize commercially available starting materials and well-established reaction mechanisms.

Route A: From Styrene Oxide

This pathway involves the nucleophilic ring-opening of styrene oxide by morpholine, followed by the bromination of the resulting secondary alcohol.

Workflow Diagram:

Caption: Synthetic workflow starting from styrene oxide.

Experimental Protocol (Generalized):

Step 1: Synthesis of 2-morpholino-1-phenylethan-1-ol

-

To a solution of styrene oxide (1.0 eq.) in a suitable solvent (e.g., ethanol or isopropanol) at room temperature, add morpholine (1.2 eq.) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the desired amino alcohol.

Causality: The morpholine, being a secondary amine, acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring. The use of a protic solvent helps in the protonation of the alkoxide intermediate.

Step 2: Bromination of 2-morpholino-1-phenylethan-1-ol

-

Dissolve the amino alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) and cool the solution in an ice bath.

-

Slowly add a brominating agent such as phosphorus tribromide (PBr₃, 0.4 eq.) or thionyl bromide (SOBr₂, 1.1 eq.) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography to yield 4-(2-bromo-2-phenylethyl)morpholine.

Causality: The hydroxyl group is converted into a good leaving group by the brominating agent, which is then displaced by the bromide ion in an SN2-type reaction. Anhydrous conditions are crucial to prevent the decomposition of the brominating agent.

Route B: From Styrene

This alternative route involves the formation of a bromohydrin from styrene, which is then reacted with morpholine.

Workflow Diagram:

Caption: Synthetic workflow starting from styrene.

Experimental Protocol (Generalized):

Step 1: Synthesis of 2-bromo-1-phenylethan-1-ol

-

In a flask, dissolve N-Bromosuccinimide (NBS, 1.1 eq.) in a mixture of an organic solvent (e.g., DMSO or acetone) and water.

-

Cool the mixture in an ice bath and add styrene (1.0 eq.) dropwise while stirring.

-

Continue stirring at low temperature for a few hours, then allow to warm to room temperature and stir overnight.

-

Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude bromohydrin, which can be used in the next step without further purification.

Causality: NBS in the presence of water forms a bromonium ion intermediate from the alkene. The water molecule then attacks the more substituted benzylic carbon, leading to the regioselective formation of the bromohydrin.[1][2]

Step 2: Synthesis of 4-(2-bromo-2-phenylethyl)morpholine

-

This step is not a direct conversion. A more plausible route from the bromohydrin would be to first react it with a sulfonyl chloride (e.g., tosyl chloride) to activate the hydroxyl group, followed by nucleophilic substitution with morpholine at the benzylic carbon, which would lead to an isomeric product. A direct reaction of the bromohydrin with morpholine would likely lead to the formation of styrene oxide via intramolecular cyclization, followed by the reaction as in Route A. Therefore, Route A is the more direct and predictable synthetic strategy.

Physicochemical Properties and Expected Reactivity

Based on its structure, 4-(2-bromo-2-phenylethyl)morpholine is expected to have the following properties:

| Property | Expected Value/Characteristic | Rationale |

| Physical State | Likely a high-boiling liquid or a low-melting solid at STP. | The molecular weight and presence of polar functional groups suggest it will not be highly volatile. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF). | The molecule has significant nonpolar character from the phenyl ring and hydrocarbon backbone. The morpholine nitrogen and oxygen may impart slight water solubility. |

| Basicity | Weakly basic. | The nitrogen atom of the morpholine ring is a Lewis base, capable of being protonated by acids to form a morpholinium salt. |

| Reactivity | Susceptible to nucleophilic substitution at the benzylic carbon. | The bromine atom is a good leaving group, and its position alpha to the phenyl ring makes it reactive towards nucleophiles. |

| Stability | Moderately stable. May be sensitive to light and strong bases. | The benzylic bromide could undergo elimination in the presence of a strong, non-nucleophilic base to form a styryl-morpholine derivative. |

Relevance in Medicinal Chemistry and Drug Development

The morpholine heterocycle is considered a "privileged structure" in medicinal chemistry. Its inclusion in drug candidates is often associated with improved physicochemical and pharmacokinetic properties, such as enhanced aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier (BBB).[3][4]

The N-phenethylmorpholine scaffold, to which the target compound belongs, is a core component of several biologically active molecules. The potential therapeutic applications of 4-(2-bromo-2-phenylethyl)morpholine can be inferred from the activities of structurally related compounds.

Table of Pharmacological Activities of Related Morpholine Derivatives:

| Compound Class/Example | Pharmacological Activity | Therapeutic Area |

| Reboxetine (an N-phenethylmorpholine derivative) | Selective Norepinephrine Reuptake Inhibitor (NRI)[5] | Antidepressant, ADHD[5] |

| Fenpropimorph | Ergosterol biosynthesis inhibitor[5] | Antifungal[5] |

| Linezolid (contains an oxazolidinone with a morpholine substituent) | Inhibition of protein synthesis in bacteria | Antibiotic (for gram-positive infections) |

| Gefitinib (contains a morpholinoalkoxy side chain) | Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor | Anticancer |

| Various N-phenethylmorpholine analogues | CNS activity, including modulation of receptors for mood disorders and pain, and inhibition of enzymes in neurodegenerative diseases.[4] | Neurology, Psychiatry, Oncology[6][7] |

The presence of the benzylic bromide in 4-(2-bromo-2-phenylethyl)morpholine makes it a valuable synthetic intermediate. It can serve as an electrophilic building block for the synthesis of more complex drug candidates through the reaction with various nucleophiles (e.g., amines, thiols, azides), allowing for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

4-(2-bromo-2-phenylethyl)morpholine is a compound of significant interest for medicinal chemists and drug discovery scientists. While not a widely cataloged chemical, its synthesis is feasible through established chemical transformations. Its structural similarity to known bioactive molecules, particularly those with activity in the central nervous system, suggests that it and its derivatives are promising candidates for further investigation. The morpholine moiety is expected to confer favorable drug-like properties, and the reactive benzylic bromide handle provides a versatile point for chemical elaboration. This guide provides a foundational understanding for researchers looking to synthesize and explore the therapeutic potential of this and related compounds.

References

- An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences, 6(S5), 4414-4437.

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51.

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(15), 2845-2867.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Expert Opinion on Drug Discovery, 20(6), 621-645.

- Bromination of Styrene - Electrophilic Addition 004. (2012, April 27). [Video]. YouTube.

- Main products of catalytic oxidative bromination of styrene: (a) 1,2-dibromo-1-phenylethane, (b) 2-bromo-1-phenylethane-1-ol and (c) 1-phenylethane-1,2-diol. [Image]. (n.d.).

- Expected products upon oxidative bromination of styrene: (a) 1,2-dibromo-1-phenylethane, (b) 2-bromo-1-phenylethane-1-ol, and (c) 1-phenylethane-1,2-diol. [Image]. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Bromophenethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Scaffold

In the landscape of modern medicinal chemistry and materials science, the morpholine ring stands out as a "privileged scaffold." Its unique combination of a secondary amine and an ether functional group within a stable six-membered ring imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to parent molecules. This guide focuses on a specific, yet promising, derivative: 4-(2-Bromophenethyl)morpholine .

This compound incorporates three key structural motifs: the morpholine heterocycle, a flexible ethyl linker, and a bromophenyl group. This combination makes it a valuable synthetic intermediate. The bromine atom provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of molecular diversity. The phenethylmorpholine core is found in numerous biologically active compounds, suggesting its potential as a building block for novel therapeutics.

This document serves as a comprehensive technical resource, providing insights into the molecular characteristics, synthesis, and potential applications of this compound, grounded in established chemical principles and data from closely related analogs.

Based on standard chemical nomenclature, the structure is identified as 4-(2-(2-bromophenyl)ethyl)morpholine .

Molecular Formula: C₁₂H₁₆BrNO

Molecular Weight: 270.17 g/mol

Physicochemical and Computed Properties

| Property | Estimated Value | Source/Basis |

| Molecular Weight | 270.17 g/mol | Calculated |

| Molecular Formula | C₁₂H₁₆BrNO | Calculated |

| Appearance | Colorless to pale yellow oil or low melting solid | Analogy to N-phenethylmorpholine derivatives[1][2] |

| Boiling Point | >300 °C (estimated) | Analogy to similar structures[1] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General properties of N-alkylmorpholines[1] |

| LogP (XLogP3) | ~3.5 - 4.0 (predicted) | Estimation based on analogs[3] |

| pKa (conjugate acid) | 6.5 - 7.5 (estimated) | Analogy to N-alkylmorpholine scaffolds[1] |

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for preparing N-substituted morpholines is through the nucleophilic substitution reaction between morpholine and a suitable alkyl halide. This Sɴ2 reaction is a robust and scalable method for forging the key C-N bond.

Proposed Synthetic Pathway: N-Alkylation

The synthesis of 4-(2-(2-bromophenyl)ethyl)morpholine can be efficiently achieved by the N-alkylation of morpholine with 2-(2-bromophenyl)ethyl bromide. The reaction proceeds via a classical Sɴ2 mechanism where the lone pair of electrons on the morpholine nitrogen atom attacks the electrophilic carbon of the ethyl bromide, displacing the bromide leaving group.

Caption: Proposed synthesis of this compound via N-alkylation.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including in-process checks and a final purification step that ensures the isolation of the target compound with high purity.

Materials:

-

Morpholine (2.0 eq.)

-

2-(2-Bromophenyl)ethyl bromide (1.0 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(2-bromophenyl)ethyl bromide (1.0 eq.) and the chosen solvent (e.g., ACN).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq.) to the flask, followed by morpholine (2.0 eq.). The use of excess morpholine and a base drives the reaction to completion and neutralizes the HBr byproduct.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

-

In-Process Monitoring (Trustworthiness Pillar): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting alkyl halide spot indicates reaction completion. This step is crucial to avoid over- or under-running the reaction.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes residual inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. This final step ensures the isolation of the pure 4-(2-(2-bromophenyl)ethyl)morpholine.

Spectroscopic Characterization Profile

Confirmation of the chemical structure is paramount. The following are the expected spectroscopic signatures for 4-(2-(2-bromophenyl)ethyl)morpholine, based on analogous structures.

| Technique | Characteristic Features |

| ¹H NMR | - Aromatic protons (Ar-H) in the δ 7.0-7.6 ppm region (4H multiplet).- Triplets corresponding to the morpholine protons adjacent to oxygen (-O-CH₂-) around δ 3.6-3.8 ppm (4H).- Triplets for the ethyl bridge protons (-N-CH₂-CH₂-Ar) around δ 2.7-3.0 ppm (4H).- Triplets corresponding to the morpholine protons adjacent to nitrogen (-N-CH₂-) around δ 2.5-2.7 ppm (4H). |

| ¹³C NMR | - Aromatic carbon signals in the δ 120-140 ppm range.- Signal for the carbon bearing the bromine (C-Br) would be distinct.- Morpholine carbons adjacent to oxygen (-O-CH₂) around δ 67 ppm.- Signals for the ethyl bridge and morpholine carbons adjacent to nitrogen in the δ 50-60 ppm range. |

| IR (Infrared) | - Aromatic C-H stretching vibrations (~3050 cm⁻¹).- Aliphatic C-H stretching vibrations (~2800-3000 cm⁻¹).- Aromatic C=C stretching peaks (~1450-1600 cm⁻¹).- A strong, characteristic C-O-C stretching band for the morpholine ether linkage (~1115 cm⁻¹). |

| Mass Spec (MS) | - A molecular ion peak (M⁺) at m/z 270 and an M+2 peak at m/z 272 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate for creating libraries of complex molecules for screening and development.

Caption: Potential application areas for this compound derivatives.

-

Pharmaceutical Development: The morpholine moiety is a key component in many approved drugs. Derivatives of 4-(4-bromophenyl)morpholine are utilized in the development of agents targeting neurological disorders and cancer.[4] The ability to use the bromine as a synthetic handle allows for the creation of diverse chemical libraries to screen for activity against various biological targets, including kinases, GPCRs, and ion channels.

-

Agrochemicals: The structural motifs present in this compound are also found in modern pesticides and herbicides. Its derivatives could be explored for developing new crop protection agents with novel modes of action.[4]

-

Material Science: The incorporation of brominated aromatic compounds can enhance properties like thermal stability and flame retardancy in specialty polymers.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(2-(2-bromophenyl)ethyl)morpholine is not available, a hazard assessment can be made based on its constituent parts: a tertiary amine (morpholine derivative) and a brominated aromatic compound.

-

Potential Hazards:

-

Harmful if swallowed.

-

May cause skin and serious eye irritation.

-

May cause respiratory irritation.

-

-

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear impervious protective gloves and clothing.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, use a full-face respirator.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep the container tightly closed.

-

Store away from strong oxidizing agents.

-

Conclusion

This compound is a compound of significant interest for research and development professionals. Its calculated molecular formula of C₁₂H₁₆BrNO and molecular weight of 270.17 g/mol define a structure that is primed for synthetic elaboration. While direct experimental data is sparse, a robust understanding of its properties, synthesis, and potential applications can be confidently derived from analogous structures. Its true potential lies in its role as a versatile building block, enabling the rapid generation of novel chemical entities for discovery programs in pharmaceuticals, agrochemicals, and materials science. This guide provides the foundational knowledge and protocols necessary for scientists to confidently incorporate this valuable intermediate into their research endeavors.

References

-

PubChem. (n.d.). Morpholine, 4-(2-phenylethyl)-. Retrieved January 19, 2026, from [Link]

- Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl)

-

Bouling Chemical Co., Limited. (n.d.). Morpholine, 4-[2-(4-Bromophenoxy)Ethyl]. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-(2-Bromophenyl)morpholine. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Utility of the alkylation process. Retrieved January 19, 2026, from [Link]

- Obuzor, G. U., & Booth, B. L. (2011). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. African Journal of Pure and Applied Chemistry, 5(1), 9-12.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4-(2-Bromophenethyl)morpholine: Solubility and Stability

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the evaluation of critical physicochemical properties of 4-(2-Bromophenethyl)morpholine, a substituted phenethylamine derivative of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound in public literature, this document emphasizes the strategic methodologies and experimental protocols required to thoroughly characterize its solubility and stability profiles. By leveraging established principles of medicinal chemistry and pharmaceutical development, this guide serves as a foundational resource for researchers, enabling them to generate the robust data necessary for advancing drug discovery and development programs. We will explore the theoretical underpinnings of solubility and stability, detail pragmatic experimental designs, and provide actionable insights into the interpretation of results.

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence a compound's bioavailability, manufacturability, and shelf-life. This compound, a molecule combining the structural features of a brominated phenethylamine and a morpholine moiety, presents a unique profile that necessitates a detailed investigation.

The presence of the basic morpholine ring suggests a pH-dependent solubility, a critical factor for absorption in the variable pH environments of the gastrointestinal tract. The bromophenethyl group, on the other hand, contributes to the molecule's lipophilicity, which can influence its interaction with biological membranes and its solubility in organic media used during synthesis and formulation. This guide will provide the scientific rationale and detailed protocols for elucidating these key characteristics.

Solubility Profiling: Beyond a Single Number

A comprehensive understanding of a compound's solubility is essential for everything from initial biological screening to final dosage form design. For this compound, a multi-faceted approach to solubility determination is recommended.

Predicted Physicochemical Properties

While experimental data is the gold standard, in silico predictions can provide a valuable starting point for experimental design.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₂H₁₆BrNO | Defines the exact composition. |

| Molecular Weight | 270.17 g/mol | Influences diffusion and transport properties. |

| LogP | ~2.5 - 3.5 | Indicates a moderate lipophilicity, suggesting good membrane permeability but potentially limited aqueous solubility. |

| pKa | ~7.5 - 8.5 (for the morpholine nitrogen) | Predicts that the compound will be protonated and more soluble at acidic pH. |

Note: These are estimated values based on the structure and may vary from experimental results.

Experimental Solubility Determination

A tiered approach to solubility testing is advised, starting with simple, rapid methods and progressing to more detailed characterization as required.

2.2.1 Kinetic and Thermodynamic Solubility in Aqueous Media

Understanding both the kinetic (apparent) and thermodynamic (equilibrium) solubility is crucial. Kinetic solubility is often more relevant to the rapid dissolution conditions in the early stages of drug discovery, while thermodynamic solubility represents the true equilibrium state and is vital for formulation development.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

-

Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.

-

Sample Preparation: Add an excess of this compound to each buffer in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

2.2.2 Solubility in Organic and Co-Solvent Systems

For formulation purposes, understanding the solubility in common organic solvents and co-solvent systems is necessary.

Experimental Protocol: Solubility in Organic Solvents

-

Solvent Selection: Choose a range of solvents with varying polarities relevant to pharmaceutical processing (e.g., ethanol, propylene glycol, polyethylene glycol 400, acetone).

-

Isothermal Method: Add known amounts of the compound to a fixed volume of the solvent at a constant temperature until saturation is reached (visual observation of undissolved solid).

-

Quantification: Determine the concentration of the dissolved compound in the saturated solution.

The following diagram illustrates a typical workflow for comprehensive solubility assessment:

Caption: Workflow for the comprehensive solubility assessment of a drug candidate.

Stability Profiling: Ensuring Molecular Integrity

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would experience during storage to accelerate degradation.[1][2]

Experimental Protocol: Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution and subject it to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[3]

-

Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

The logical flow of a forced degradation study is depicted below:

Caption: Logical workflow for a forced degradation study.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

-

Oxidation: The morpholine ring, particularly the nitrogen atom, could be susceptible to oxidation, potentially leading to N-oxide formation.

-

Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH and temperature could potentially promote ether cleavage in the morpholine ring, although this is generally a high-energy process.

-

Photodegradation: The bromophenyl group may be susceptible to photolytic cleavage of the carbon-bromine bond.

Identification of the degradation products using techniques like LC-MS/MS is crucial for elucidating the actual degradation pathways.

Recommended Storage and Handling

Based on the general properties of related morpholine and phenethylamine compounds, the following storage and handling recommendations are proposed, pending experimental verification:

-

Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container to protect it from light and moisture. Storage at room temperature is likely acceptable for the solid form.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area to avoid inhalation of any dust. The compound is expected to be a skin and eye irritant.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides a robust framework for its comprehensive physicochemical characterization. By systematically evaluating its solubility under various conditions and probing its stability through forced degradation studies, researchers can generate the critical data needed to make informed decisions in the drug development process. The protocols and methodologies outlined herein are based on industry best practices and are designed to yield high-quality, reliable data that will be essential for any future regulatory submissions.

References

-

ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

-

ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 30-37.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- This is a placeholder for a specific reference to the synthesis or initial characterization of this compound, should one become available.

- This is a placeholder for a relevant review on the physicochemical properties of phenethylamine deriv

- This is a placeholder for a relevant review on the formulation of morpholine-containing pharmaceuticals.

-

MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

- Rani, M. S., & Devanna, N. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(12), 4457-4462.

- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of analytical & bioanalytical techniques, 3(5).

- This is a placeholder for a relevant reference on solubility determin

- This is a placeholder for a relevant reference on analytical method development for stability-indic

- This is a placeholder for a relevant reference on the interpretation of forced degradation d

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of applied pharmaceutical science, 2(3), 129.

- This is a placeholder for a relevant reference on the impact of physicochemical properties on drug delivery.

Sources

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 4-(2-Bromophenethyl)morpholine

Executive Summary

This technical guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectra for the compound 4-(2-Bromophenethyl)morpholine. As a crucial building block in medicinal chemistry and materials science, the unambiguous structural confirmation of this molecule is paramount. This document serves as a reference for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected spectroscopic data. By explaining the causal relationships between molecular structure and spectral output, this guide facilitates efficient data interpretation and quality control. The protocols described herein are designed to be self-validating, ensuring high-fidelity data acquisition.

Introduction

This compound is a substituted morpholine derivative with potential applications as an intermediate in the synthesis of pharmacologically active compounds. The molecule combines a rigid bromophenyl group with a flexible N-phenethyl morpholine scaffold, features that are common in CNS-active agents and other therapeutic classes. Accurate structural elucidation is the cornerstone of chemical synthesis and drug development, ensuring that the correct molecule is advanced through the discovery pipeline. NMR and MS are the two most powerful analytical techniques for this purpose. This guide synthesizes theoretical principles and empirical data from related structures to construct a reliable, predicted spectroscopic profile for this compound.

Molecular Structure and Properties

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of a morpholine ring N-substituted with a 2-bromophenethyl group.

-

Molecular Formula: C₁₂H₁₆BrNO

-

Monoisotopic Mass: 269.0466 Da (for ⁷⁹Br) and 271.0446 Da (for ⁸¹Br)

-

Molecular Weight: 270.17 g/mol (average)

The structural features—an aromatic ring, a bromine heteroatom, an aliphatic linker, and a morpholine heterocycle—each impart distinct and predictable signatures in NMR and MS spectra.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their connectivity. The predicted chemical shifts are influenced by shielding and deshielding effects from nearby functional groups.

Theoretical Principles: Causality in Chemical Shifts

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups, like oxygen, nitrogen, and bromine, pull electron density away from adjacent protons, "deshielding" them from the applied magnetic field and causing them to resonate at a higher chemical shift (downfield).[1] Conversely, electron-donating groups "shield" protons, moving their signal upfield. The π-system of the aromatic ring creates a magnetic anisotropy effect, strongly deshielding the attached aromatic protons.[2]

Predicted Spectrum Analysis

-

Aromatic Protons (H-Ar): The four protons on the 2-bromophenyl ring are chemically distinct and will appear in the aromatic region (δ 7.0–7.6 ppm). Due to ortho, meta, and para coupling, this region will present as a complex series of multiplets. The proton ortho to the bromine atom is expected to be the most downfield due to the halogen's inductive effect.

-

Ethyl Bridge Protons (-CH₂-CH₂-): These two methylene groups form an A₂B₂ system, which will appear as two distinct signals, each resembling a triplet.

-

Benzylic Protons (-Ar-CH₂-): These protons are adjacent to the aromatic ring and will be deshielded, predicted to be around δ 2.9–3.1 ppm.

-

Alkylamine Protons (-CH₂-N-): These protons are adjacent to the morpholine nitrogen and are predicted to be slightly upfield from the benzylic protons, around δ 2.7–2.9 ppm.

-

-

Morpholine Protons: The morpholine ring exists in a rapid chair-chair interconversion at room temperature, making the four protons on each side of the nitrogen or oxygen chemically equivalent.[3][4] This results in two characteristic signals.

-

Protons adjacent to Oxygen (-O-CH₂-): The strong deshielding effect of the oxygen atom will shift these protons significantly downfield, to approximately δ 3.6–3.8 ppm. The signal typically appears as an apparent triplet or a complex multiplet.[5]

-

Protons adjacent to Nitrogen (-N-CH₂-): These protons are less deshielded and will appear further upfield, around δ 2.5–2.7 ppm, also as an apparent triplet or multiplet.[6]

-

Data Summary: Predicted ¹H NMR

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (H-Ar) | 7.0 – 7.6 | Multiplet (m) | 4H |

| Benzylic (-Ar-CH₂ -) | 2.9 – 3.1 | Triplet (t) | 2H |

| Alkylamine (-CH₂ -N-) | 2.7 – 2.9 | Triplet (t) | 2H |

| Morpholine (-N-CH₂ -) | 2.5 – 2.7 | Triplet (t) | 4H |

| Morpholine (-O-CH₂ -) | 3.6 – 3.8 | Triplet (t) | 4H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.

-

Data Acquisition: Acquire a standard 1D proton spectrum. A spectral width of 12-15 ppm, centered around 6 ppm, is typically sufficient. Use a 90° pulse and an acquisition time of 2-4 seconds, with a relaxation delay of 1-2 seconds. Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at δ 0.00 ppm. Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of unique carbon environments in a molecule. Spectra are typically acquired with broadband proton decoupling, resulting in each unique carbon appearing as a single line.

Theoretical Principles: Causality in Chemical Shifts

Carbon chemical shifts are influenced by hybridization, substitution, and electronegativity. Carbons in sp² hybridized systems (aromatics) resonate downfield (δ 110-160 ppm) compared to sp³ carbons (aliphatics, δ 10-70 ppm). Electronegative atoms like O, N, and Br deshield adjacent carbons.[7] A notable exception is the "heavy atom effect," where the large electron cloud of bromine or iodine can induce an upfield (shielding) shift on the directly attached (ipso) carbon.[8]

Predicted Spectrum Analysis

-

Aromatic Carbons (C-Ar): The 2-bromophenyl group will show six distinct signals in the δ 120–140 ppm range.

-

Ipso-Carbon (C-Br): Due to the heavy atom effect, this carbon is predicted to be shifted upfield relative to what would be expected from induction alone, likely around δ 122-124 ppm.[8]

-

Quaternary Carbon (C-CH₂): The carbon attached to the ethyl bridge is expected around δ 138-140 ppm.

-

Other Aromatic Carbons: The remaining four CH carbons will appear between δ 127–133 ppm.

-

-

Ethyl Bridge Carbons (-CH₂-CH₂-):

-

Benzylic Carbon (-Ar-CH₂-): Predicted to be in the δ 33–36 ppm range.

-

Alkylamine Carbon (-CH₂-N-): Predicted to be significantly downfield due to the adjacent nitrogen, around δ 58–61 ppm.

-

-

Morpholine Carbons:

Data Summary: Predicted ¹³C NMR

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-Ar) | 122 – 140 (6 signals) |

| Alkylamine (-C H₂-N-) | 58 – 61 |

| Morpholine (-N-C H₂-) | 53 – 55 |

| Morpholine (-O-C H₂-) | 66 – 68 |

| Benzylic (-Ar-C H₂-) | 33 – 36 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (~100 MHz).

-

Data Acquisition: Acquire a 1D carbon spectrum with broadband proton decoupling. Use a spectral width of ~220 ppm. A 30-45° pulse angle with a relaxation delay of 2 seconds is a good starting point. A large number of scans (e.g., 512 to 2048) will be required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Predicted Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides a molecular fingerprint.

Theoretical Principles: Isotope Patterns and Fragmentation

-

Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "isotope doublet") separated by 2 m/z units, with roughly equal intensity. This is a definitive signature for the presence of bromine.[10]

-

The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. This compound has one nitrogen, and its nominal molecular masses (269 for ⁷⁹Br and 271 for ⁸¹Br) are indeed odd, consistent with this rule.

-

Common Fragmentation Pathways: Fragmentation is not random; it occurs at the weakest bonds and results in the most stable carbocations or radical cations. For this molecule, key fragmentation pathways include alpha-cleavage adjacent to the nitrogen and benzylic cleavage.[11][12]

Predicted Fragmentation Pathway

The molecular ion [M]⁺˙ will be observed as a doublet at m/z 269/271 . The most likely fragmentation pathways are:

-

Alpha-Cleavage: The C-C bond alpha to the nitrogen atom is prone to cleavage. This leads to the formation of a highly stable, resonance-stabilized morpholinomethyl cation. This is often the base peak in the spectrum of N-substituted morpholines.

-

[M - C₇H₆Br]⁺ at m/z 100: This corresponds to the [C₅H₁₀NO]⁺ fragment.

-

-

Benzylic Cleavage: Cleavage of the C-C bond in the ethyl bridge, beta to the aromatic ring, is also highly favorable as it produces a stable benzylic cation (or tropylium ion rearrangement product).

-

[M - C₅H₁₀NO]⁺˙ at m/z 170/172: This corresponds to the bromophenethyl radical cation [C₈H₈Br]⁺˙.

-

-

McLafferty Rearrangement is not possible as there are no gamma-hydrogens relative to a carbonyl or similar group.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Data Summary: Predicted Major MS Fragments

| m/z Value | Proposed Fragment | Notes |

| 269 / 271 | [C₁₂H₁₆BrNO]⁺˙ | Molecular Ion (M⁺˙), 1:1 intensity doublet |

| 170 / 172 | [C₈H₈Br]⁺˙ | Benzylic cleavage product |

| 100 | [C₅H₁₀NO]⁺ | Alpha-cleavage product, likely base peak |

| 91 | [C₇H₇]⁺ | Tropylium ion, from loss of HBr from m/z 170/172 |

Experimental Protocol: EI-MS

-

Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 100 µg/mL to 1 mg/mL.

-

Instrument Setup: Use a mass spectrometer equipped with an electron ionization source. The instrument can be coupled to a Gas Chromatograph (GC-MS) for sample introduction or a direct insertion probe can be used.

-

Data Acquisition: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-400 to ensure capture of both the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak doublet (m/z 269/271). Identify the base peak and other major fragments. Compare the observed fragmentation pattern to the predicted pathways to confirm the structure.

Integrated Spectroscopic Workflow for Structural Confirmation

Neither technique alone is sufficient for unambiguous confirmation. A synergistic approach is required, where the information from each experiment validates the others.

Caption: Integrated workflow for the structural elucidation of a novel compound.

Conclusion

The predicted ¹H NMR, ¹³C NMR, and mass spectra of this compound present a unique set of spectroscopic fingerprints. Key identifying features include the characteristic 1:1 isotope doublet at m/z 269/271 in the mass spectrum, the alpha-cleavage base peak at m/z 100, and the distinct sets of proton and carbon signals for the morpholine, ethyl, and bromophenyl moieties in the NMR spectra. This in-depth guide provides a robust framework for scientists to interpret experimental data, confirm the synthesis of the target compound, and ensure its purity, thereby upholding the principles of scientific integrity in research and development.

References

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. ([Link])

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. ([Link])

-

Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-133. ([Link])

-

University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. ([Link])

-

Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. ([Link])

-

SpectraBase. N-(2-Phenylethyl)-morpholine. Wiley Science Solutions. ([Link])

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. ([Link])

-

University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS). ([Link])

-

Dong, J. (2016). CHAPTER 2 Fragmentation and Interpretation of Spectra. Mass Spectrometry. ([Link])

-

SpectraBase. N-(2-Phenylethyl)-morpholine - Optional[MS (GC)] - Spectrum. Wiley Science Solutions. ([Link])

-

SpectraBase. 4-Bromophenethyl alcohol - Optional[1H NMR] - Chemical Shifts. Wiley Science Solutions. ([Link])

-

PubChem. 4-(2-Bromophenyl)morpholine. National Center for Biotechnology Information. ([Link])

-

PubChem. Morpholine, 4-(2-phenylethyl)-. National Center for Biotechnology Information. ([Link])

-

SpectraBase. N-(2-Phenylethyl)-morpholine - Optional[MS (GC)] - Spectrum. Wiley Science Solutions. ([Link])

-

Chemistry Steps. NMR Chemical Shift Values Table. ([Link])

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. ([Link])

-

Michigan State University. Proton NMR Table. MSU Chemistry Department. ([Link])

-

Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. ([Link])

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

An In-Depth Technical Guide to the Potential Biological Targets of 4-(2-Bromophenethyl)morpholine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound, 4-(2-Bromophenethyl)morpholine. By dissecting its core structural components—the phenethylamine backbone and the morpholine moiety—we extrapolate a series of hypothesized molecular interactions within the central nervous system (CNS). This document outlines a strategic, multi-tiered experimental approach for the empirical validation of these targets, encompassing initial screening assays, functional characterization, and cellular response profiling. The methodologies described herein are designed to furnish a robust framework for elucidating the pharmacological profile of this compound, thereby guiding future preclinical and clinical development.

Introduction: Deconstructing this compound for Target Prioritization

The compound this compound is a synthetic molecule that marries two pharmacologically significant scaffolds: a substituted phenethylamine and a morpholine ring. The phenethylamine class of compounds is renowned for its diverse psychoactive properties, with members acting as stimulants, hallucinogens, and entactogens.[1][2] Their primary mechanisms often involve modulation of monoamine neurotransmitter systems.[2][3] The morpholine ring, conversely, is considered a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as metabolic stability and blood-brain barrier permeability.[4][5][6] The presence of this moiety is associated with a wide spectrum of biological activities, including but not limited to, anticancer and anti-inflammatory effects.[7]

The strategic combination of these two moieties in this compound suggests a high probability of CNS activity. The 2-bromo substitution on the phenyl ring is of particular interest, as halogenation can significantly influence binding affinity and selectivity for various receptors and transporters.[8][9] This guide puts forth a logically structured investigation into the potential biological targets of this compound, with a primary focus on those implicated in neuropsychiatric and neurodegenerative disorders.

Hypothesized Biological Targets: A Rationale-Driven Approach

Based on a thorough analysis of the structure-activity relationships (SAR) of phenethylamine and morpholine derivatives, we have identified two primary classes of biological targets for this compound: Monoamine Transporters and Serotonin Receptors . A secondary, more exploratory, set of potential targets includes other G-protein coupled receptors (GPCRs) and specific enzyme families.

Primary Hypothesized Targets

-

Monoamine Transporters (DAT, SERT, NET): Substituted phenethylamines are well-documented inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[10][11] The inhibition of these transporters leads to increased synaptic concentrations of their respective neurotransmitters, a mechanism central to the action of many antidepressants and stimulants. The phenethylamine core of this compound strongly suggests a potential interaction with these transporters.

-

Serotonin 5-HT2A Receptor: The 5-HT2A receptor is a key target for many psychedelic phenethylamines.[8][9] Agonism at this receptor is associated with the profound perceptual and cognitive changes characteristic of these compounds. The structural similarity of the 2-bromophenethyl moiety to known 5-HT2A agonists warrants a thorough investigation of its activity at this receptor.

Secondary and Exploratory Targets

-

Other Serotonin Receptor Subtypes: While 5-HT2A is a primary candidate, other 5-HT receptor subtypes could also be modulated by this compound.

-

Adrenergic and Dopaminergic Receptors: The phenethylamine scaffold is a common feature in ligands for adrenergic and dopaminergic receptors.[12]

-

Enzyme Inhibition (e.g., MAO): Some morpholine derivatives have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of monoamine neurotransmitters.[13][14]

Experimental Workflows for Target Validation

The following sections detail a systematic approach to empirically validate the hypothesized biological targets of this compound.

Tier 1: Initial Target Screening

The initial phase of target validation involves a broad screening approach to identify primary interactions.

Protocol 1: Radioligand Binding Assays for Monoamine Transporters and Serotonin Receptors

This protocol aims to determine the binding affinity of this compound for DAT, SERT, NET, and the 5-HT2A receptor.

Methodology:

-

Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant transporters (hDAT, hSERT, hNET) and the human 5-HT2A receptor. Prepare crude membrane fractions by homogenization and centrifugation.

-

Radioligand Binding:

-

For DAT: Use [³H]WIN 35,428 as the radioligand.

-

For SERT: Use [³H]Citalopram as the radioligand.

-

For NET: Use [³H]Nisoxetine as the radioligand.

-

For 5-HT2A: Use [³H]Ketanserin as the radioligand.

-

-